molecular formula C7H10ClN3S B13983814 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine

5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine

Cat. No.: B13983814
M. Wt: 203.69 g/mol
InChI Key: RXKXKDMFBMDXJA-UHFFFAOYSA-N
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Description

5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chloromethyl, N-methyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of Substituents: The chloromethyl, N-methyl, and methylthio groups are introduced through subsequent substitution reactions. For example, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

    N-Methylation: This step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

    Methylthio Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Amino, thio, or alkoxy-substituted derivatives.

Scientific Research Applications

5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer activities.

    Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.

    Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)-2-(methylthio)-4-Pyrimidinamine: Lacks the N-methyl group.

    5-(chloromethyl)-N-methyl-4-Pyrimidinamine: Lacks the methylthio group.

    2-(methylthio)-4-Pyrimidinamine: Lacks the chloromethyl and N-methyl groups.

Uniqueness

5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine is unique due to the presence of all three substituents (chloromethyl, N-methyl, and methylthio) on the pyrimidine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10ClN3S

Molecular Weight

203.69 g/mol

IUPAC Name

5-(chloromethyl)-N-methyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C7H10ClN3S/c1-9-6-5(3-8)4-10-7(11-6)12-2/h4H,3H2,1-2H3,(H,9,10,11)

InChI Key

RXKXKDMFBMDXJA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1CCl)SC

Origin of Product

United States

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